1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine
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Overview
Description
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a phenyl group and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine typically involves the cyclization of appropriate precursors One common method includes the reaction of phenylhydrazine with ethyl chloroacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the 1,3,4-oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to more reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclopropanamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of phenyl oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism by which 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The phenyl group enhances lipophilicity, aiding in membrane permeability, while the cyclopropanamine moiety can interact with specific amino acid residues in proteins, modulating their activity.
Comparison with Similar Compounds
- 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)cyclopropanamine
- 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)cyclopropanamine
- 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine
Uniqueness: 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)cyclopropanamine is unique due to the presence of the cyclopropanamine group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H11N3O/c12-11(6-7-11)10-14-13-9(15-10)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |
InChI Key |
FDJIKTZEHBFSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NN=C(O2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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